

Comparative Molecular Docking Analysis of Aminooxane Derivatives and Analogs in Drug Discovery

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Compound of Interest

Compound Name: 4-Aminooxane-4-carbonitrile

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A detailed guide for researchers and drug development professionals on the binding affinities and interaction mechanisms of aminooxane derivatives and related nitrogen-containing heterocyclic compounds with various biological targets. This report includes quantitative data, experimental protocols, and workflow visualizations to support computational drug design efforts.

This guide provides a comparative overview of molecular docking studies conducted on aminooxane derivatives and structurally related compounds, such as aminopyrimidines and aminopyridines. The aim is to offer a valuable resource for researchers in medicinal chemistry and computational drug discovery by presenting key binding affinity data and outlining the methodologies used to obtain these results. The information is compiled from various studies to highlight the potential of these scaffolds in targeting a range of proteins involved in different diseases.

Comparative Binding Affinity Data

Molecular docking simulations are instrumental in predicting the binding mode and affinity of a ligand to a protein target. The binding affinity is typically expressed in kcal/mol, where a more negative value indicates a stronger interaction. The following tables summarize the binding energies of various aminooxane analogs and other amino-substituted heterocyclic derivatives against several important biological targets.

| Compound Class | Derivative | Target Protein | Binding Affinity (kcal/mol) | Reference Software |
|--------------------------------------|--------------------------|------------------------------------|-----------------------------|-----------------------|
| α-Aminophosphonates | Compound 7b | Topoisomerase II | -10.31 | Not Specified |
| α-Aminophosphonates | Compound 4c | Topoisomerase II | -10.22 | Not Specified |
| α-Aminophosphonates | Best modified derivative | Topoisomerase II | -7.57 | Not Specified |
| Aminopyrimidine Derivatives | Various | JNK3 (PDB: 1PMN) | Varies (data in source) | Maestro Suite (GLIDE) |
| Imino-derivatives of Warfarin | MAR derivative | Vitamin K Epoxide Reductase (VKOR) | -8.08 | Molegro |
| Imino-derivatives of Warfarin | MNR derivative | Vitamin K Epoxide Reductase (VKOR) | -7.4 | Molegro |
| Benzochromeno pyrimidine Derivatives | Compound C | COX-2 | -10.3 | AutoDock 4.2 |
| Benzochromeno pyrimidine Derivatives | Compound J | COX-2 | -10.3 | AutoDock 4.2 |
| Bis-1,3-Oxazepine Derivatives | Compound 6b | Progesterone Receptor | -9.58 | AutoDock Vina |

| | | | | |
|-----------------------------------|-------------|-----------------------|-------|---------------|
| Bis-1,3-Benzoxazepine Derivatives | Compound 7a | Progesterone Receptor | -9.28 | AutoDock Vina |
| Bis-1,3-Benzoxazepine Derivatives | Compound 7c | Progesterone Receptor | -9.11 | AutoDock Vina |

Table 1: Comparative Binding Affinities of Aminooxane Analogs and Related Compounds. This table presents a summary of binding energies from various molecular docking studies, showcasing the potential of these scaffolds against different protein targets.

Experimental Protocols in Molecular Docking

The accuracy and reliability of molecular docking results are highly dependent on the experimental protocol followed. Below are generalized yet detailed methodologies commonly employed in the docking studies of aminooxane derivatives and their analogs.

Protein and Ligand Preparation

A crucial first step in any docking study is the preparation of both the target protein and the ligand molecules.

- **Protein Preparation:** The three-dimensional structure of the target protein is typically obtained from the Protein Data Bank (PDB). Standard preparation involves the removal of water molecules and any existing heteroatoms or co-crystallized ligands. Hydrogen atoms are added to the protein structure, and the energy of the system is minimized using a suitable force field to correct any steric clashes or unfavorable geometries.
- **Ligand Preparation:** The 2D structures of the aminooxane derivatives or other ligands are drawn using chemical drawing software like ChemSketch. These are then converted to 3D structures. Energy minimization of the ligands is performed using force fields such as OPLS_AA (Optimized Potentials for Liquid Simulations - All Atom).^[1]

Molecular Docking Simulation

The core of the process involves using a docking program to predict the binding pose and affinity of the ligand within the active site of the protein.

- **Grid Generation:** A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm. The size of the grid box is chosen to be large enough to encompass the entire binding pocket.
- **Docking Algorithm:** Software such as AutoDock Vina, GLIDE (Grid-based Ligand Docking with Energetics), or Molegro is used to perform the docking calculations.^{[1][2][3][4]} These programs employ search algorithms to explore various conformations and orientations of the ligand within the active site.
- **Scoring Function:** Each generated pose is evaluated using a scoring function that estimates the binding free energy. The pose with the lowest energy score is generally considered the most likely binding mode.

Post-Docking Analysis

Following the simulation, the results are analyzed to understand the nature of the protein-ligand interactions.

- **Interaction Analysis:** The best-docked poses are examined to identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein.
- **ADME/T Prediction:** To assess the drug-likeness of the compounds, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is often performed using tools like the QikProp module in Schrödinger or online servers like SwissADME.^{[1][2]}

Visualizing the Workflow

To better illustrate the process, the following diagrams created using Graphviz (DOT language) outline a typical molecular docking workflow and a simplified signaling pathway that could be targeted by these compounds.

A typical workflow for molecular docking studies.

Inhibition of a generic kinase signaling pathway.

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